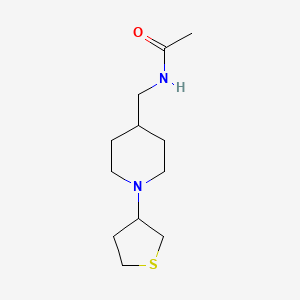

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2OS/c1-10(15)13-8-11-2-5-14(6-3-11)12-4-7-16-9-12/h11-12H,2-9H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZAUAZJZOZGMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CCN(CC1)C2CCSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of tetrahydrothiophene and piperidine derivatives

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology: N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide has potential applications in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable compound for drug design and testing.

Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial applications. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism can vary depending on the application and the specific targets involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

- Key Observations: Tetrahydrothiophene vs. Acetamide Flexibility: Unlike rigid analogs such as Ocfentanil (with a fluorophenyl-methoxy group), the target compound’s simpler methylacetamide substituent may reduce steric hindrance, favoring interactions with diverse targets .

Pharmacological Activity

Table 2: Pharmacological and Regulatory Comparison

- Target Specificity: Opioid Analogs: Ocfentanil and other fentanyl derivatives (e.g., furanylfentanyl) share the N-(piperidin-4-yl)acetamide scaffold but feature aryl or fluorophenyl groups critical for μ-opioid receptor binding . The absence of these groups in the target compound suggests divergent activity.

Biological Activity

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its effects on various cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₈N₂OS

- Molecular Weight : 250.36 g/mol

- CAS Number : 73874-95-0

- InChI Key : CKXZPVPIDOJLLM-UHFFFAOYSA-N

The biological activity of this compound can be understood through various mechanisms:

- Antimicrobial Activity : Research indicates that derivatives of piperidine, including those similar to this compound, exhibit significant antimicrobial properties. For instance, compounds in this class have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, particularly drug-resistant strains .

- Anticancer Properties : Piperidine derivatives have been studied for their anticancer potential. In vitro studies reveal that certain derivatives induce apoptosis and cell cycle arrest in cancer cell lines, suggesting that this compound may share similar properties .

- Neuroprotective Effects : Some studies suggest that piperidine-based compounds may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity | Cell Line/Organism | IC50/MIC (μg/mL) | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.78 - 3.125 | Inhibition of cell wall synthesis |

| Antifungal | Candida auris | 0.24 - 0.97 | Disruption of plasma membrane |

| Anticancer | MDA-MB-231 (breast cancer) | 0.126 | Induction of apoptosis |

| Neuroprotection | SH-SY5Y (neuroblastoma) | Not specified | Modulation of oxidative stress |

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various piperidine derivatives against resistant bacterial strains. The findings indicated that this compound demonstrated comparable potency to established antibiotics like vancomycin in low concentrations, highlighting its potential as a therapeutic agent against multi-drug resistant infections .

Study on Anticancer Effects

In another study focusing on anticancer properties, N-(tetrahydrothiophen-piperidin) derivatives were tested against multiple cancer cell lines, including MDA-MB-231. The results showed significant inhibition of cell proliferation and induction of apoptosis, suggesting that these compounds could be developed into effective anticancer therapies .

Q & A

Synthesis and Purification

Q: What synthetic routes and purification strategies are recommended for high-yield preparation of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide? A:

- Key Steps :

- Piperidine Functionalization : React tetrahydrothiophen-3-yl derivatives with piperidin-4-ylmethyl intermediates via nucleophilic substitution or reductive amination .

- Amide Coupling : Use acetyl chloride or activated esters (e.g., HATU/DMAP) to introduce the acetamide group. Anhydrous conditions (e.g., dichloromethane) and bases like triethylamine improve yields .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the product. Recrystallization from methanol or acetonitrile enhances purity .

- Yield Optimization : Monitor reaction progress via TLC; typical yields range from 59%–71% for analogous compounds .

Structural Characterization

Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A:

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Assign peaks for the tetrahydrothiophene (δ ~2.5–3.5 ppm for S-CH2), piperidine (δ ~2.2–3.0 ppm for N-CH2), and acetamide (δ ~2.0 ppm for CH3) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragments (e.g., loss of tetrahydrothiophene or acetamide groups) .

- HPLC : Use C18 columns (UV detection at λmax ~255 nm) to verify purity ≥98% .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating this compound’s biological activity? A:

- Primary Screens :

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells to rule out nonspecific toxicity .

- Computational Pre-screening : Molecular docking (AutoDock Vina) predicts interactions with targets like viral polymerases or GPCRs .

Mechanistic Studies

Q: How can researchers elucidate the mechanism of action for this compound? A:

- Biophysical Methods :

- Mutagenesis : Create point mutations in target proteins (e.g., catalytic residues) to validate binding sites .

Addressing Data Contradictions

Q: How should discrepancies between computational docking scores and experimental bioactivity data be resolved? A:

- Troubleshooting Steps :

- Case Study : Mangostin analogs showed docking scores >-10 kcal/mol but required formulation adjustments for in vivo efficacy .

Structure-Activity Relationship (SAR) Analysis

Q: What strategies are effective for SAR studies of this compound? A:

- Analog Synthesis : Modify the tetrahydrothiophene (e.g., sulfur oxidation) or acetamide (e.g., N-methylation) groups .

- Bioisosteric Replacement : Substitute piperidine with morpholine or pyrrolidine to assess steric/electronic effects .

- QSAR Modeling : Use CoMFA or machine learning (e.g., Random Forest) to correlate structural features with activity .

Metabolic Stability Assessment

Q: What methodologies identify metabolic pathways and stability of this compound? A:

- In Vitro Models :

- Metabolite Identification : HRMS/MS fragments (e.g., m/z 363.1365) match predicted oxidative or hydrolytic products .

Toxicity Profiling

Q: What models are recommended for preliminary toxicity evaluation? A:

- In Vitro :

- Ames Test : Assess mutagenicity in Salmonella typhimurium strains .

- hERG Assay : Patch-clamp electrophysiology to screen for cardiac risks .

- In Vivo : Acute toxicity in rodents (OECD 423) with histopathology and serum biomarkers (ALT, creatinine) .

Solubility Enhancement

Q: How can aqueous solubility be improved for in vivo studies? A:

- Strategies :

- Salt Formation : Hydrochloride salts (common for piperidine derivatives) improve solubility .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles .

- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween 80) .

Target Validation

Q: What experiments confirm specificity for the intended biological target? A:

- Genetic Knockout : CRISPR/Cas9-mediated deletion of the target gene (e.g., DNA polymerase) to abrogate compound activity .

- Competitive Binding : Cold-target inhibition in radioligand assays to confirm displacement .

- Orthogonal Assays : Compare results across SPR, ITC, and cellular functional assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.